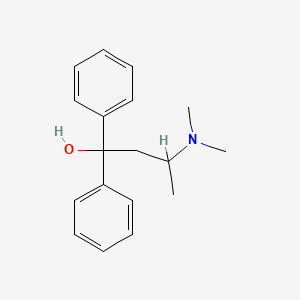![molecular formula C7H2Cl5NO B13822587 N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine](/img/structure/B13822587.png)
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine: is a chemical compound with the molecular formula C7H2Cl5NO and a molecular weight of 293.362 g/mol This compound is characterized by the presence of a pentachlorophenyl group attached to a methylidene hydroxylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine typically involves the reaction of 2,3,4,5,6-pentachlorobenzaldehyde with hydroxylamine hydrochloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso compounds, while reduction can produce amines.
Scientific Research Applications
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and proteins, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine: shares similarities with other pentachlorophenyl derivatives, such as pentachlorophenol and pentachlorobenzaldehyde.
N-hydroxyimines: Compounds with similar hydroxylamine functional groups.
Uniqueness:
- The presence of the pentachlorophenyl group imparts unique chemical properties, such as increased stability and reactivity, compared to other hydroxylamine derivatives.
- Its specific structure allows for targeted applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H2Cl5NO |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
(NE)-N-[(2,3,4,5,6-pentachlorophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H2Cl5NO/c8-3-2(1-13-14)4(9)6(11)7(12)5(3)10/h1,14H/b13-1+ |
InChI Key |
PNMGPRJUKKTPSV-HSIUAXRUSA-N |
Isomeric SMILES |
C(=N/O)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(=NO)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[[(Z)-(5-bromoindol-3-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B13822514.png)
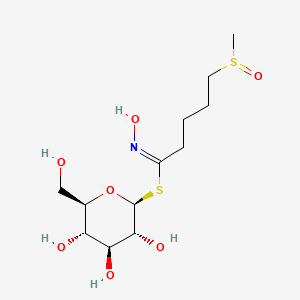

![2,6,17,20,23-pentaoxapentacyclo[22.8.0.07,16.09,14.026,31]dotriacontane](/img/structure/B13822537.png)
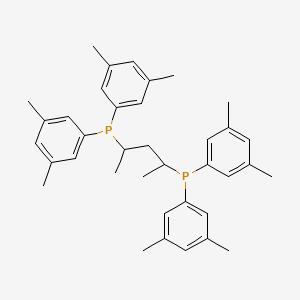
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

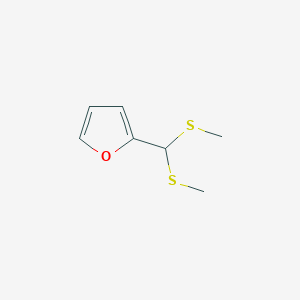
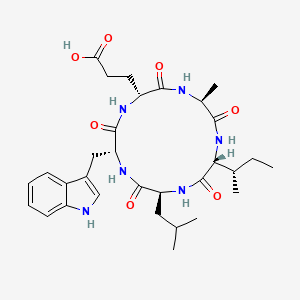
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
![9-(3-Methoxyphenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13822574.png)
![5,6-dideuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13822594.png)
